molecular formula C5H3BrF2S B12068508 2-Bromo-3-(difluoromethyl)thiophene

2-Bromo-3-(difluoromethyl)thiophene

Cat. No.: B12068508
M. Wt: 213.05 g/mol
InChI Key: GNYIGOHSSDEQGM-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethyl)thiophene is a high-value, multifunctional building block in organic synthesis and medicinal chemistry. This compound features a bromine atom at the 2-position and a difluoromethyl (CF₂H) group at the 3-position of the thiophene ring, creating a powerful platform for further structural elaboration. The bromine substituent serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl groups . Concurrently, the difluoromethyl group is a critically important motif in drug discovery. The CF₂H group can act as a bioisostere for alcohols, thiols, and other functional groups, improving the metabolic stability, membrane permeability, and binding affinity of lead compounds . Its ability to function as a hydrogen bond donor further enhances its utility in molecular design . This reagent is particularly valuable for constructing complex, highly substituted thiophene cores that are prevalent in pharmaceuticals, agrochemicals, and materials science . Researchers can leverage this compound to develop novel molecules for applications including organic semiconductors, nonlinear optical materials, and ligands in coordination chemistry . Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3BrF2S

Molecular Weight

213.05 g/mol

IUPAC Name

2-bromo-3-(difluoromethyl)thiophene

InChI

InChI=1S/C5H3BrF2S/c6-4-3(5(7)8)1-2-9-4/h1-2,5H

InChI Key

GNYIGOHSSDEQGM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(F)F)Br

Origin of Product

United States

Chemical Transformations and Reactivity of 2 Bromo 3 Difluoromethyl Thiophene and Its Structural Analogues

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For 2-bromo-3-(difluoromethyl)thiophene and its analogues, these reactions provide a powerful tool for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. nih.govnih.gov This reaction is widely used for the synthesis of biaryls, and its application to thiophene (B33073) derivatives has been extensively studied. nih.govnih.gov

In the context of this compound analogues, such as 2-bromo-3-alkylthiophenes, the Suzuki-Miyaura coupling proceeds with high efficiency. For instance, the reaction of 2-bromo-3-hexylthiophene (B1249596) with various arylboronic acids, catalyzed by a palladium(0) complex, affords the corresponding 2-aryl-3-hexylthiophenes in good yields. nih.gov The reaction conditions are generally mild, often employing a base like potassium phosphate (B84403) and a solvent system such as 1,4-dioxane/water. nih.govnih.gov The higher solubility of arylboronic acids in this solvent mixture contributes to the improved reaction yields. nih.gov

The reactivity of the C-Br bond at the 2-position of the thiophene ring is favored in Suzuki-Miyaura coupling reactions. This regioselectivity is observed in the reaction of 2,5-dibromo-3-hexylthiophene (B54134) with arylboronic acids, where the coupling occurs preferentially at the 2- and 5-positions. nih.gov Similarly, in the case of 2-bromo-5-(bromomethyl)thiophene (B1590285), the Suzuki coupling selectively occurs at the C-Br bond of the thiophene ring rather than the benzylic bromide. d-nb.info This is attributed to the slower oxidative addition of palladium to the benzyl (B1604629) halide compared to the aryl halide. nih.govd-nb.info

The nature of the substituents on the arylboronic acid can influence the reaction outcome. Both electron-donating and electron-withdrawing groups on the arylboronic acid are generally well-tolerated. nih.gov For example, the coupling of 2-bromo-5-(bromomethyl)thiophene with 4-methoxyphenylboronic acid gives a high yield of the corresponding product. nih.gov

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)
2-Bromo-3-hexylthiopheneArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O2-Aryl-3-hexylthiopheneModerate to Good
2-Bromo-5-(bromomethyl)thiopheneArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O2-(Bromomethyl)-5-aryl-thiophene25-76
2,5-Dibromo-3-hexylthiopheneArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O2,5-Diaryl-3-hexylthiopheneModerate to Good

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromothiophene Derivatives

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgnumberanalytics.com This reaction is a powerful method for forming carbon-carbon bonds and is particularly useful for the synthesis of complex molecules, including thiophene oligomers. numberanalytics.comjcu.edu.au The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgnumberanalytics.com

While specific examples involving this compound are not prevalent in the provided search results, the reactivity of analogous bromothiophenes in Stille couplings provides valuable insight. For instance, 2-bromothiophene (B119243) and its derivatives readily participate in Stille couplings. jcu.edu.au The reaction tolerates a wide variety of functional groups and can be used to create dimers and larger oligomers of thiophene. jcu.edu.au The use of sterically hindered and electron-rich phosphine (B1218219) ligands can accelerate the coupling reaction. harvard.edu

A key challenge in Stille reactions is the toxicity of the organotin reagents. organic-chemistry.org However, the stability of these reagents in air and moisture is an advantage. wikipedia.org The reaction conditions can be optimized by the addition of copper(I) salts, which can significantly increase the reaction rate. harvard.edu

Reactant 1Reactant 2CatalystProductYield (%)
2-BromothiopheneOrganostannanePd catalyst2-Substituted thiopheneVaries
2-Bromo-5-hexylthiopheneOrganostannanePd catalyst2-Substituted-5-hexylthiopheneVaries

Table 2: General Scheme for Stille Coupling Reactions with Bromothiophene Derivatives

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orglibretexts.org

The reaction of 2,3-dibromothiophene (B118489) with terminal alkynes under Sonogashira conditions demonstrates the regioselectivity of this coupling. researchgate.net The coupling occurs preferentially at the more reactive 2-position of the thiophene ring. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, with a base like triethylamine. libretexts.orgresearchgate.net

The reactivity of the halide in Sonogashira couplings follows the order I > Br > Cl. wikipedia.org This allows for selective coupling reactions when multiple different halogens are present in the substrate. wikipedia.org For instance, in a molecule containing both bromo and iodo substituents, the coupling will preferentially occur at the iodo-substituted position. libretexts.org

The presence of electron-withdrawing groups on the aryl halide can enhance the reaction rate. While specific data on this compound is limited, the electron-withdrawing nature of the difluoromethyl group is expected to activate the C-Br bond towards oxidative addition, a key step in the catalytic cycle.

Reactant 1Reactant 2CatalystCo-catalystBaseProduct
2,3-DibromothiopheneTerminal alkynePd(PPh₃)₂Cl₂CuIEt₃N2-Alkynyl-3-bromothiophene
Aryl bromideTerminal alkynePd catalystCuIAmine baseArylalkyne

Table 3: General Scheme for Sonogashira Coupling Reactions

Yamamoto Coupling

The Yamamoto coupling is a transition metal-catalyzed reaction, typically using nickel or palladium, that forms a carbon-carbon bond between two organic halides. numberanalytics.com It is a type of homocoupling reaction if the two halide molecules are identical, or a cross-coupling reaction if they are different. numberanalytics.com The reaction proceeds through oxidative addition, transmetalation (in the case of cross-coupling), and reductive elimination. numberanalytics.com

While specific examples of Yamamoto coupling with this compound were not found in the search results, the reaction is applicable to aryl halides in general. numberanalytics.com It has been used for the synthesis of complex molecules like benzophenes and acene-based cyclooctatetraenes from dibromoacenes and dibromobenzene derivatives. nih.gov This suggests that this compound could potentially undergo Yamamoto coupling to form symmetrical bithiophenes or be used in cross-coupling reactions with other aryl halides.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Thiophene and its derivatives are generally more reactive towards nucleophilic substitution than their benzene (B151609) analogues. uoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex. libretexts.org

The presence of electron-withdrawing groups on the thiophene ring significantly activates it towards nucleophilic attack. libretexts.orgyoutube.com Therefore, the difluoromethyl group at the 3-position of this compound is expected to make the thiophene ring more susceptible to nucleophilic substitution. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate, which then expels the leaving group to restore aromaticity. libretexts.org

For an SNAr reaction to occur, a good leaving group (like a halide) and a strong nucleophile are required. khanacademy.org The electron-withdrawing groups are most effective at activating the ring when they are positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge in the intermediate. libretexts.orgyoutube.com In this compound, the difluoromethyl group is ortho to the bromine atom, which should facilitate nucleophilic substitution at the C2 position.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. Thiophenes are generally more reactive than benzene in EAS reactions. uoanbar.edu.iq The substitution pattern on the thiophene ring directs the incoming electrophile.

For 3-substituted thiophenes, electrophilic substitution typically occurs at the 2- or 5-position. The presence of an electron-withdrawing group, such as the difluoromethyl group at the 3-position, is expected to deactivate the thiophene ring towards electrophilic attack. However, substitution is still possible, and the directing effect of the existing substituents will determine the position of the incoming electrophile.

A relevant example is the bromination of 3-substituted thiophenes. The bromination of 3-(1,1-difluoroalkyl)thiophenes can lead to the formation of 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes. acs.org This indicates that even with a deactivating difluoroalkyl group at the 3-position, electrophilic substitution at the available α-positions (C2 and C5) is feasible. The regioselectivity of bromination can be controlled by the reaction conditions, such as the choice of brominating agent and temperature. For instance, lithiation of 3-alkylthiophenes followed by reaction with bromine can provide a controlled route to mono- or dibrominated products. google.com

CompoundReagentProduct
3-(1,1-Difluoroalkyl)thiopheneBromine2,5-Dibromo-3-(1,1-difluoroalkyl)thiophene
3-Alkylthiophene1. n-BuLi 2. Br₂Mono- or dibrominated thiophene

Table 4: Examples of Electrophilic Bromination of 3-Substituted Thiophenes

Oxidation and Reduction Pathways of Thiophene Core and Substituents

The oxidation and reduction of thiophene and its derivatives are fundamental transformations that can lead to a variety of valuable compounds. researchgate.net The stability of the thiophene ring makes its oxidation challenging, though it can be achieved with strong oxidizing agents like hydrogen peroxide, often catalyzed by transition metals. nih.govnih.gov

Oxidation:

The oxidation of thiophenes can yield thiophene-1-oxides and thiophene-1,1-dioxides. researchgate.net Thiophene-S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions of the ring. nih.gov The rate of oxidation to a thiophene oxide is enhanced by electron-donating groups on the thiophene ring, as they increase the nucleophilicity of the sulfur atom. nih.gov Conversely, the subsequent oxidation of the sulfoxide (B87167) to the sulfone is favored by electron-withdrawing groups. nih.gov In some cases, oxidation can occur at the carbon atoms of the thiophene ring, leading to the formation of hydroxythiophene or thiolactone derivatives through intermediates like arene oxides. nih.gov

Reduction:

The reduction of the thiophene core can be either partial or complete, yielding dihydrothiophenes and tetrahydrothiophenes, respectively. researchgate.net Cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878), a structural analogue, has been shown to generate a (phenylthio)difluoromethyl radical. beilstein-journals.orgbeilstein-journals.org This radical can then undergo further reactions, including abstraction of a hydrogen atom to form difluoromethyl phenyl sulfide or further reduction to an anion. beilstein-journals.org The use of a mediator, such as o-phthalonitrile, can enhance the efficiency of this electrochemical reduction. beilstein-journals.orgbeilstein-journals.org

The difluoromethyl group itself is generally considered stable and not readily amenable to modification. acs.org However, under specific conditions, it can participate in redox processes. Radical difluoromethylation reactions often involve the generation of a CF₂H radical from a suitable precursor through single-electron oxidation or reduction. rsc.org

Derivatization Strategies

The presence of both a difluoromethyl group and a bromine atom on the thiophene ring of this compound offers multiple avenues for derivatization, allowing for the synthesis of a diverse range of functionalized molecules. researchgate.netacs.org

While often considered a stable terminal group, the difluoromethyl (CF₂H) group can be modified under specific reaction conditions. acs.org One strategy involves the deprotonation of the Ar-CF₂H group to generate a nucleophilic Ar-CF₂⁻ synthon. This can be achieved using a combination of a strong Brønsted superbase and a weak Lewis acid, allowing the formerly inert group to react with various electrophiles. acs.org This approach transforms the difluoromethyl group into a versatile handle for constructing new carbon-carbon bonds. acs.org

Another approach to modifying the difluoromethyl group involves radical chemistry. The CF₂H radical can be generated from various precursors and participate in reactions like Minisci-type difluoromethylation of heteroarenes. rsc.org The reactivity and selectivity of the CF₂H radical differ from that of the more common CF₃ radical. rsc.org The table below summarizes some reagents used for generating the CF₂H radical.

Reagent ClassExample ReagentActivation Method
Sulfinate SaltsZn(SO₂CF₂H)₂Single-electron oxidation
Sulfonyl HalidesClSO₂CF₂HSingle-electron reduction
HalomethanesBrCF₂HRadical abstraction
This table presents examples of reagents used to generate the difluoromethyl radical for subsequent chemical transformations. rsc.org

Furthermore, the difluoromethyl group can be introduced onto a molecule using reagents that contain a convertible group. For instance, [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide serves as an electrophilic reagent that can introduce a functionalized difluoromethylthio group, which can then be further modified. researchgate.net

The bromine atom at the 2-position of the thiophene ring is a highly versatile functional handle that can be readily transformed through various cross-coupling reactions and other substitution methods. researchgate.net

One of the most common strategies for functionalizing aryl bromides is through metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed cross-coupling reactions have been successfully employed for the difluoromethylation of aryl halides. rsc.org In these reactions, a nickel(I)/nickel(III) catalytic cycle is often proposed, involving the transmetalation of an aryl boronic acid and subsequent reaction with a difluoromethyl source. rsc.org Merging nickel and photoredox catalysis allows for cross-electrophile coupling reactions to proceed under mild, room-temperature conditions. rsc.org

Bromine-lithium exchange is another powerful method for activating the C-Br bond. rsc.org Treating a bromo-substituted thiophene with an organolithium reagent, such as butyllithium, can generate a lithiated thiophene intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the former position of the bromine atom. rsc.org This strategy has been used to synthesize various disubstituted thieno[3,2-b]thiophenes from their dibromo precursors. rsc.org

The electrophilic nature of bromine also allows for its participation in reactions with electron-rich species. For example, thiophene-based porous organic polymers have been designed to leverage the electrophilic character of bromine for its selective adsorption. nih.gov

The table below provides a summary of common functionalization strategies for the bromine atom on a thiophene ring.

Reaction TypeReagentsOutcome
Nickel-catalyzed Cross-CouplingAryl boronic acids, Ni catalyst, difluoromethyl sourceSubstitution of bromine with an aryl or difluoromethyl group
Bromine-Lithium ExchangeButyllithium, electrophileSubstitution of bromine with various electrophilic groups
Electrophilic AdsorptionElectron-rich polymersNon-covalent interaction and capture of bromine
This table outlines key methods for the derivatization of the bromine atom on a thiophene core. rsc.orgrsc.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic connectivity and environment within 2-Bromo-3-(difluoromethyl)thiophene can be assembled.

The proton NMR spectrum is expected to reveal three distinct signals corresponding to the three protons in the molecule.

Thiophene (B33073) Ring Protons: The two protons on the thiophene ring (H-4 and H-5) are in different chemical environments and are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). Their coupling constant (³JHH) would be characteristic of adjacent protons on a thiophene ring. Based on related thiophene structures, the proton at the C-5 position is expected to be downfield compared to the proton at C-4 due to the influence of the adjacent sulfur atom and the electronic effects of the substituents.

Difluoromethyl Proton: The single proton of the difluoromethyl (-CF₂H) group is anticipated to produce a triplet signal due to coupling with the two equivalent fluorine atoms (²JHF). This triplet is typically observed in the range of δ 6.5-7.8 ppm, a region significantly downfield due to the strong deshielding effect of the adjacent fluorine atoms. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
H-4 ~7.0 - 7.4 Doublet (d) ³JHH = ~3-6 Hz
H-5 ~7.2 - 7.6 Doublet (d) ³JHH = ~3-6 Hz

The ¹³C NMR spectrum will provide information on the five unique carbon atoms of the molecule.

Thiophene Ring Carbons: Four signals will correspond to the carbons of the thiophene ring. The carbon atom bearing the bromine (C-2) is expected to be found in the range of δ 110-120 ppm. The carbon attached to the difluoromethyl group (C-3) and the other two ring carbons (C-4 and C-5) will have distinct chemical shifts influenced by the substituents.

Difluoromethyl Carbon: The carbon of the difluoromethyl group will be significantly affected by the attached fluorine atoms. It is expected to appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), with a characteristically large coupling constant. Its chemical shift is predicted to be in the range of δ 110-125 ppm. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
C-2 ~110 - 120 Singlet or Doublet (from long-range coupling) -
C-3 ~125 - 135 Triplet (t) (from ²JCF) -
C-4 ~128 - 132 Singlet or Doublet (from long-range coupling) -
C-5 ~126 - 130 Singlet or Doublet (from long-range coupling) -

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected for the two chemically equivalent fluorine atoms of the -CF₂H group. This signal will be split into a doublet by the adjacent proton (²JFH). The chemical shift for difluoromethyl groups attached to aromatic systems typically appears in the range of δ -90 to -100 ppm relative to a CFCl₃ standard. rsc.orgrsc.org

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry is critical for confirming the elemental formula of this compound, which is C₅H₃BrF₂S. HRMS can measure the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and related fragments, where two peaks of nearly equal intensity are separated by approximately 2 Da. rsc.org

Table 4: Calculated Exact Masses for HRMS Analysis of C₅H₃BrF₂S

Ion Formula Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br)
[M]⁺ [C₅H₃⁷⁹BrF₂S]⁺ 211.9208 213.9188
[M+H]⁺ [C₅H₄⁷⁹BrF₂S]⁺ 212.9287 214.9266

MALDI-TOF is a soft ionization technique in mass spectrometry that is particularly useful for analyzing large, non-volatile, or thermally fragile molecules. The sample is co-crystallized with a matrix, which absorbs laser energy and facilitates the ionization and vaporization of the analyte molecule with minimal fragmentation. While this compound is a relatively small and likely volatile molecule, making it amenable to other ionization techniques like Electron Impact (EI) or Electrospray Ionization (ESI), MALDI-TOF could also be employed for its analysis. A MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺, which would confirm the molecular weight of the compound. Currently, there is no specific MALDI-TOF data available in the literature for this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups and elucidate the molecular structure of a compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser, providing information about vibrational, rotational, and other low-frequency modes in a molecule.

For this compound, the vibrational spectra would be characterized by modes originating from the thiophene ring, the C-Br bond, and the difluoromethyl (-CHF₂) group.

Expected Vibrational Modes:

The IR and Raman spectra are expected to show characteristic bands corresponding to specific molecular vibrations. Analysis of related molecules such as 2-bromothiophene (B119243), other substituted thiophenes, and organofluorine compounds allows for the prediction of these spectral features. mdpi.commdpi.com

Thiophene Ring Vibrations: The aromatic C-H stretching vibrations of the thiophene ring are expected to appear around 3100 cm⁻¹. The ring stretching vibrations (C=C and C-S) typically result in a series of bands in the 1300-1550 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 700-900 cm⁻¹ range.

Difluoromethyl Group Vibrations: The C-H stretching vibration of the -CHF₂ group is anticipated in the 2900-3000 cm⁻¹ region. The C-F stretching vibrations are typically very strong in the IR spectrum and are expected to produce intense bands in the 1100-1250 cm⁻¹ range. The deformation (scissoring, wagging, twisting) modes of the -CHF₂ group would appear at lower frequencies.

C-Br Vibration: The C-Br stretching vibration is expected to be observed at the lower end of the mid-IR region, typically in the range of 500-650 cm⁻¹. This band may be weak in the IR spectrum but more prominent in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies for this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity (IR) Notes
Aromatic C-H Stretch3120 - 3080Medium to WeakCharacteristic of the thiophene ring.
-CHF₂ Group C-H Stretch3000 - 2900Medium
C=C Ring Stretching1550 - 1400Medium to StrongMultiple bands expected.
C-C Ring Stretching1400 - 1300Medium
-CHF₂ Deformation1300 - 1200MediumScissoring and wagging modes.
C-F Stretching1250 - 1100StrongTypically two strong, distinct bands.
C-S Stretching900 - 830Weak to MediumCharacteristic of the thiophene ring.
C-H Out-of-Plane Bending900 - 700StrongPosition is sensitive to substitution pattern.
C-Br Stretching650 - 500Medium to Weak

This table is based on predicted values from analogous compounds and general spectroscopic principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions from the ground state to an excited state. This technique is particularly useful for identifying and quantifying compounds containing chromophores, such as aromatic systems and conjugated double bonds.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted thiophene ring. Thiophene itself exhibits a strong absorption band around 231 nm, which is attributed to a π → π* transition. The introduction of substituents on the thiophene ring typically causes a bathochromic shift (a shift to longer wavelengths) and can also affect the intensity of the absorption.

Effect of Bromine: The bromine atom, with its lone pairs of electrons, can participate in resonance with the thiophene ring, acting as an auxochrome. This is expected to cause a red shift in the absorption maximum compared to unsubstituted thiophene.

Effect of the Difluoromethyl Group: The -CHF₂ group is generally considered to be electron-withdrawing. Its effect on the UV-Vis spectrum would depend on its electronic interaction with the thiophene ring system.

Based on data for 2-bromothiophene and other substituted thiophenes, the primary π → π* transition for this compound would likely be observed in the 235-250 nm range. A second, weaker band at a longer wavelength may also be present.

Transition Type Expected Wavelength (λmax) Solvent
π → π*235 - 250 nmNon-polar (e.g., Hexane, Cyclohexane)

This table presents expected values based on the known spectra of related thiophene derivatives.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, one can determine bond lengths, bond angles, and details of the crystal packing.

While powder XRD can be used to identify the crystalline phases of a bulk sample, single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural information for a molecule.

To perform an SC-XRD analysis of this compound, a suitable single crystal of the compound must first be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution or by slow cooling of a hot, saturated solution.

Once a high-quality crystal is obtained and mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

A successful SC-XRD study of this compound would yield crucial structural parameters, including:

Bond Lengths: Precise measurements of all bond lengths within the molecule, such as the C-S, C-C, C-Br, C-F, and C-H bonds. The C-S bond lengths in the thiophene ring would confirm its aromatic character.

Bond Angles: The internal angles of the thiophene ring and the angles involving the substituents, which define the molecule's geometry.

Torsional Angles: These angles describe the conformation of the molecule, particularly the orientation of the difluoromethyl group relative to the plane of the thiophene ring.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions such as halogen bonding (involving the bromine atom) or weak hydrogen bonds, which influence the physical properties of the solid.

The following table lists the types of structural data that would be obtained from an SC-XRD experiment.

Structural Parameter Information Obtained
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ).
Space GroupThe symmetry operations that describe the arrangement of molecules in the crystal.
Atomic CoordinatesThe precise (x, y, z) position of every atom in the asymmetric unit.
Bond LengthsThe distances between bonded atoms (e.g., C-C, C-S, C-Br, C-F).
Bond AnglesThe angles between adjacent bonds (e.g., C-S-C, C-C-Br).
Intermolecular InteractionsDistances and angles of non-covalent interactions (e.g., halogen bonds, hydrogen bonds, π-π stacking).

This table describes the data that would be generated from a successful SC-XRD analysis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal tool for investigating the quantum mechanical behavior of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable yet accurate framework for predicting a wide range of molecular properties. For derivatives of thiophene (B33073), DFT calculations have been successfully employed to understand their electronic structure, reactivity, and spectral characteristics. mdpi.come3s-conferences.org

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For thiophene derivatives, DFT methods, such as B3LYP with a 6-31G(d) basis set, are commonly used to find the optimized geometry. e3s-conferences.org These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For instance, in a study of a related compound, 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one, DFT calculations of bond lengths and angles were found to be in close agreement with experimental X-ray diffraction data. rroij.com The C-S bond lengths in the thiophene ring are influenced by the lone pair of electrons on the sulfur atom, which can cause repulsion with electrons on adjacent carbon atoms. rroij.com The substitution of a difluoromethyl group at the 3-position and a bromine atom at the 2-position of the thiophene ring will significantly influence the electronic distribution and geometry of the molecule. The strong electronegativity of the fluorine and bromine atoms will induce changes in the bond lengths and angles of the thiophene ring compared to the unsubstituted molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govasianpubs.org

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. semanticscholar.org In thiophene oligomers, it has been shown that the HOMO and LUMO are often delocalized over the entire molecule. researchgate.net For 2-Bromo-3-(difluoromethyl)thiophene, the electron-withdrawing nature of the difluoromethyl and bromo substituents is expected to lower the energy of both the HOMO and LUMO. This can lead to a narrowing of the HOMO-LUMO gap, potentially enhancing the molecule's reactivity. The distribution of the HOMO and LUMO across the molecule, which can be visualized using computational software, reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties
ParameterDescriptionSignificance for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability. Expected to be lowered by electron-withdrawing substituents.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability. Expected to be lowered by electron-withdrawing substituents.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOReflects chemical reactivity and stability. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and intermolecular interactions. asianpubs.org NBO analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. asianpubs.org

In the context of this compound, NBO analysis can quantify the delocalization of electron density from the sulfur lone pairs and the C-C and C-H bonds into antibonding orbitals. These interactions stabilize the molecule. The analysis can also reveal the nature of the C-Br and C-CF2H bonds, providing insights into their polarity and strength. The charge distribution calculated through NBO analysis helps to identify the most electron-rich and electron-deficient sites in the molecule, which is crucial for predicting its reactivity. asianpubs.org

Prediction of Reactivity and Reaction Mechanisms

For this compound, DFT can be used to model its behavior in various chemical reactions. For example, in electrophilic aromatic substitution, the positions on the thiophene ring most susceptible to attack can be predicted by examining the calculated charge distributions and Fukui functions, which indicate the change in electron density at a specific site upon electron addition or removal. semanticscholar.org Halogenation of thiophene, for instance, is known to occur readily, and computational studies can help to understand the regioselectivity of such reactions in the presence of the bromo and difluoromethyl substituents. iust.ac.ir Similarly, DFT can be used to investigate the mechanisms of metal-catalyzed cross-coupling reactions, which are common for bromo-substituted thiophenes.

Molecular Dynamics and Conformational Analysis

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that can exist in various conformations. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. researchgate.net For a molecule like this compound, the rotation around the C-C bond connecting the thiophene ring and the difluoromethyl group is a key conformational variable.

Conformational analysis, often performed in conjunction with DFT calculations, aims to identify the most stable conformers and the energy barriers between them. asianpubs.org By calculating the energy of the molecule at different dihedral angles of the difluoromethyl group, a potential energy surface can be constructed. This analysis can reveal whether certain conformations are preferred and how easily the molecule can transition between them. This information is important as the conformation of a molecule can influence its reactivity and its interaction with other molecules.

Non-linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov DFT calculations have become a valuable tool for predicting the NLO properties of organic molecules, including quantities like the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govscispace.com

Applications in Advanced Organic Materials and Synthetic Building Blocks

Role as a Versatile Building Block in Complex Molecule Synthesis

2-Bromo-3-(difluoromethyl)thiophene is a highly versatile intermediate in organic synthesis. The thiophene (B33073) ring itself is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds and functional materials. nih.govnih.govnih.gov The true synthetic utility of this compound, however, lies in the specific functionalities attached to the thiophene core.

The bromine atom at the 2-position is the primary reactive site, making the molecule an ideal substrate for a variety of cross-coupling reactions. These reactions are fundamental to modern organic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision. For instance, the bromo-group can be readily displaced or coupled using transition-metal catalysts, most notably palladium. This enables chemists to connect the thiophene unit to other molecular fragments, building up more complex structures.

Key cross-coupling reactions applicable to 2-bromo-thiophenes include:

Suzuki Coupling: Reaction with boronic acids or esters.

Stille Coupling: Reaction with organostannanes (organo-tin compounds). rsc.orgrsc.org

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

The presence of the difluoromethyl (-CHF₂) group at the 3-position significantly influences the electronic nature of the thiophene ring, making it more electron-deficient. This electronic perturbation can affect the reactivity of the bromine atom and the stability of reaction intermediates. Moreover, the -CHF₂ group itself is a valuable functional group, particularly in medicinal and agrochemical applications, where it can act as a bioisostere of hydroxyl or thiol groups, enhancing metabolic stability and binding affinity. The strategic placement of both the bromo and difluoromethyl groups provides a dual-functionality building block for constructing elaborate molecules with tailored properties. researchgate.net

Applications in Organic Electronics and Semiconductors

The field of organic electronics leverages carbon-based materials to create devices like transistors, solar cells, and light-emitting diodes (OLEDs). Thiophene-based polymers are among the most extensively studied materials in this area due to their excellent charge transport properties and chemical stability. rsc.org this compound is a precursor for creating specialized polymers for these applications.

At the core of organic semiconductors are π-conjugated systems—alternating single and double bonds that allow for the delocalization of electrons along the polymer backbone. This delocalization is what enables the transport of electrical charge. The performance of these materials is heavily dependent on their electronic structure, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible displays, sensors, and printable electronic circuits. rsc.org The active component in an OFET is the organic semiconductor layer, and its performance is quantified by metrics such as charge carrier mobility and the on/off ratio. Thiophene-based polymers are frequently used in these devices.

The design of polymers for high-performance OFETs often involves creating a rigid, planar backbone to facilitate strong intermolecular π-π stacking, which provides efficient pathways for charge to hop between polymer chains. nih.gov By incorporating this compound into a polymer, designers can achieve several goals:

N-type or Ambipolar Behavior: The electron-deficient nature of the difluoromethyl group helps to stabilize electrons, promoting n-type conduction. When combined with electron-rich units, the resulting polymer can exhibit ambipolar behavior, allowing the transistor to conduct both positive and negative charges.

Improved Air Stability: Lowering the HOMO level through electron-withdrawing substituents can make the material less susceptible to oxidation by air, leading to more stable devices.

Tunable Properties: The ability to copolymerize this monomer with various other building blocks allows for fine-tuning of the material's electronic and physical properties to match the requirements of a specific application.

Polymers derived from substituted thiophenes have demonstrated the potential for high charge carrier mobilities, making them promising candidates for next-generation OFETs. rsc.orgnih.gov

Advanced Material Design and Fabrication

The utility of this compound extends beyond just electronics. Its unique structure makes it a valuable building block for a range of advanced materials where precise control over molecular architecture and electronic properties is required. The compound can be thought of as a "designer monomer" that provides a scaffold for creating materials with programmed characteristics. researchgate.net

For example, electropolymerization of thiophene derivatives can be used to create thin films on electrode surfaces for use in chemical sensors. researchgate.netmdpi.com A polymer film derived from a monomer like 3-(4-trifluoromethyl)-phenyl)-thiophene has been shown to interact with specific analytes, and the trifluoromethyl group was found to be crucial for this recognition. mdpi.com Similarly, a polymer made from this compound would present a surface decorated with -CHF₂ groups, potentially offering selective interactions for sensing applications.

The process of fabricating these materials often involves a polymerization reaction, such as Stille or Suzuki coupling, which leverages the reactive C-Br bond. This allows for the systematic construction of well-defined polymers. The resulting materials could include not only linear polymers but also more complex architectures like block copolymers or dendrimers, each with unique properties suitable for applications ranging from nanotechnology to smart coatings.

Utilization in Agrochemical Research and Development

The introduction of fluorine atoms into active molecules is a well-established strategy in the agrochemical industry to enhance efficacy. Fluorinated groups can increase metabolic stability, improve transport within the plant, and enhance the binding affinity of a compound to its biological target.

While direct applications of this compound in commercial agrochemicals are not widely documented, it serves as a highly valuable intermediate for the synthesis of new potential fungicides and pesticides. Many modern fungicides are nitrogen-containing heterocyclic compounds, such as triazoles, pyrimidines, and isothiazoles. nih.gov The synthesis of novel analogues of these active substances often involves coupling different molecular fragments.

For example, a common strategy is to combine a known "toxophore" (the part of the molecule responsible for its toxic effect) with different substituted aromatic or heterocyclic rings to optimize activity. nih.gov this compound is an ideal candidate for such synthetic programs. Researchers can use its reactive bromine atom to attach the difluoromethylthiophene moiety to a core fungicide scaffold, creating a new candidate molecule. The difluoromethyl group is of particular interest as it can significantly alter the biological activity profile of the parent compound.

Table 1: Research Findings on Related Fungicidal Scaffolds

Scaffold Type Target Pathogen Example Research Finding
1,2,4-Triazolopyrimidine Botrytis cinerea (Gray Mold) Novel derivatives bearing a trifluoromethylpyrimidine group showed significant antifungal activities. nih.gov
1,2,3-Thiadiazole Alternaria brassicicola New compounds combining a thiadiazole fragment with N-arylalanine showed promising in-vivo protective effects on plants. nih.gov

This table is generated based on data from the text to illustrate the relevance of related chemical structures in agrochemical research.

Contributions to Medicinal Chemistry as a Synthetic Scaffold

In medicinal chemistry, the search for new drugs is often accelerated by using "privileged scaffolds"—molecular cores that are known to interact with a range of biological targets. The thiophene ring is one such scaffold, appearing in numerous FDA-approved drugs. nih.gov The strategic functionalization of this ring is key to developing new therapeutic agents.

This compound is an excellent starting point for building libraries of potential drug candidates. Its value comes from several factors:

Synthetic Handle: The bromo group provides a reliable reaction site for chemists to attach various other molecular fragments via cross-coupling, allowing for the rapid generation of diverse structures. researchgate.net

Metabolic Stability: The difluoromethyl group is often used as a bioisostere for a hydroxyl group (-OH) or a thiol group (-SH). The C-F bond is much stronger than a C-H or C-O bond, making the -CHF₂ group resistant to metabolic oxidation. This can increase the half-life of a drug in the body.

Modulation of Physicochemical Properties: The -CHF₂ group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. It can also participate in hydrogen bonding, influencing how the molecule binds to its protein target.

A prominent area where this scaffold is relevant is in the development of kinase inhibitors , a major class of anti-cancer drugs. nih.gov Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the target kinase. By using this compound as a scaffold, medicinal chemists can synthesize novel compounds and test them for inhibitory activity against various kinases, such as PI3K, mTOR, or tyrosine kinases, which are often dysregulated in cancer. nih.govnih.govcu.edu.eg

Table 2: Research Findings on Related Scaffolds in Medicinal Chemistry

Scaffold Type Therapeutic Target Research Finding
Thieno[2,3-d]pyrimidine Tyrosine Kinases (e.g., FLT3) Synthesized derivatives showed promising kinase inhibitory profiles and cytotoxic effects against cancer cell lines. nih.gov
2-(Thiophen-2-yl)-1,3,5-triazine PI3Kα/mTOR Novel derivatives were identified as potent dual PI3Kα/mTOR inhibitors with excellent anti-tumor activity. nih.gov

This table is generated based on data from the text to illustrate the relevance of related chemical structures in medicinal chemistry.

Thiophene as a Privileged Pharmacophore and Bioisostere in Scaffold Design

The thiophene ring is recognized as a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. biosynth.com This versatility has led to the inclusion of the thiophene moiety in numerous FDA-approved drugs. biosynth.com The sulfur atom within the five-membered aromatic ring imparts specific electronic characteristics and allows for additional hydrogen bonding, which can enhance the interaction between a drug and its receptor. biosynth.com

Furthermore, the thiophene ring is often employed as a bioisostere for the phenyl group. biosynth.comsigmaaldrich.com Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. The thiophene ring shares steric bulk, a π-electron cloud, and planarity with a phenyl ring, making it an effective substitute. sigmaaldrich.com

In the case of this compound, the difluoromethyl group (-CHF2) itself can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, and can significantly influence the molecule's lipophilicity and metabolic stability. The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance pharmacological properties. The combination of the privileged thiophene scaffold and the unique properties of the difluoromethyl group makes this compound a valuable starting point for designing novel drug candidates.

Role in Lead Identification and Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Lead identification is the process of discovering a promising new drug candidate, which is then optimized through systematic modifications to improve its efficacy and reduce side effects. Structure-Activity Relationship (SAR) studies are crucial in this optimization process, as they explore how changes in a molecule's structure affect its biological activity. biosynth.com

This compound is an excellent tool for SAR studies for several reasons. The bromine atom at the 2-position provides a reactive handle for a wide range of chemical transformations, such as cross-coupling reactions. This allows for the systematic introduction of various substituents at this position to probe their effect on biological activity.

The difluoromethyl group at the 3-position is also of great interest for SAR studies. The fluorine atoms can alter the electronic properties of the thiophene ring and can form hydrogen bonds with biological targets. By comparing the activity of analogs with and without the difluoromethyl group, or with a trifluoromethyl or methyl group instead, medicinal chemists can gain valuable insights into the role of fluorine in receptor binding.

The table below illustrates how the biological activity of thiophene derivatives can be assessed, which is a key aspect of SAR studies. While specific data for this compound is not publicly available, the table shows representative data for other thiophene derivatives, demonstrating the type of information gathered during SAR investigations.

CompoundTargetActivity (IC50/Ki)
Thiophene Derivative AEnzyme X150 nM
Thiophene Derivative BReceptor Y75 nM
Thiophene Derivative CIon Channel Z300 nM

This table is illustrative and does not represent actual data for this compound.

Development of Diverse Bioactive Molecules through Derivatization

The true potential of this compound lies in its utility as a synthetic building block for creating a diverse library of new molecules. The bromo-substituent is readily displaced or transformed through various chemical reactions, allowing for the construction of more complex molecular architectures.

For example, the bromine atom can be used in Suzuki, Stille, or Sonogashira coupling reactions to introduce new aryl, heteroaryl, or alkyl groups. These reactions are fundamental in medicinal chemistry for building the carbon skeleton of drug molecules. The resulting derivatives can then be screened for a wide range of biological activities, from anticancer to anti-inflammatory effects.

The derivatization of the thiophene core can lead to compounds with a wide array of pharmacological effects. For instance, various thiophene-containing compounds have been investigated as potential topoisomerase inhibitors, which are a class of anticancer drugs. The ability to easily modify the this compound scaffold allows for the rapid generation of numerous analogs, increasing the chances of discovering a potent and selective bioactive molecule.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Difluoromethylated Thiophenes

The synthesis of difluoromethylated thiophenes, including 2-Bromo-3-(difluoromethyl)thiophene, is an area of active research. While general methods for the introduction of a difluoromethyl group exist, the development of more efficient, selective, and scalable routes is crucial for its widespread application.

One promising approach involves the direct C-H difluoromethylation of a pre-brominated thiophene (B33073). This would be an atom-economical method, avoiding the need for pre-functionalized starting materials. Research in this area is focused on the development of novel difluoromethylating agents and catalytic systems that can achieve high regioselectivity, targeting the C-H bond at the 3-position of 2-bromothiophene (B119243).

Another avenue is the bromination of 3-(difluoromethyl)thiophene (B15338082). The challenge here lies in controlling the regioselectivity of the bromination to favor the formation of the 2-bromo isomer over other possible isomers. wikipedia.org This requires careful optimization of reaction conditions, including the choice of brominating agent, solvent, and temperature. prepchem.comorgsyn.orgiust.ac.ir

A potential, though less direct, route could involve a one-pot desulfurative-fluorination-bromination reaction of a suitable precursor. While a similar reaction has been reported to yield 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes, adapting this methodology for the synthesis of this compound would be a significant advancement.

The table below summarizes some general synthetic strategies that could be explored for the synthesis of this compound.

Synthetic StrategyStarting Material(s)Key TransformationPotential Advantages
Direct C-H Difluoromethylation 2-BromothiopheneCatalytic C-H activation and difluoromethylationAtom economy, fewer synthetic steps
Regioselective Bromination 3-(Difluoromethyl)thiopheneElectrophilic brominationPotentially high yielding
Multi-step Synthesis Thiophene or functionalized thiopheneStepwise introduction of bromo and difluoromethyl groupsMore control over regiochemistry

Exploration of New Reactivity Modes and Catalytic Systems

The bromine atom at the 2-position of this compound serves as a versatile handle for a wide range of chemical transformations, particularly cross-coupling reactions. jcu.edu.au The exploration of its reactivity with various coupling partners under different catalytic systems is a key area for future research.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. Reacting this compound with various aryl or heteroaryl boronic acids or esters would provide access to a diverse library of 3-(difluoromethyl)biaryl compounds. nih.govnih.govd-nb.info These products could have interesting electronic and photophysical properties, making them relevant for materials science applications. nih.gov

Stille Coupling: This reaction, which utilizes organotin reagents, offers an alternative to the Suzuki-Miyaura coupling and can be advantageous for specific substrates.

Heck Coupling: This reaction allows for the formation of carbon-carbon bonds with alkenes, leading to the synthesis of vinyl-substituted difluoromethylthiophenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the introduction of nitrogen-based functional groups by coupling this compound with various amines, opening up possibilities for the synthesis of medicinally relevant compounds.

The development of novel catalytic systems, including those based on earth-abundant metals or photocatalysis, for the functionalization of this compound is another important research direction. Such systems could offer improved efficiency, lower costs, and more sustainable synthetic routes.

Advanced Materials Science Applications beyond Current Scope

The unique electronic properties imparted by the difluoromethyl group make thiophene derivatives containing this moiety attractive for applications in materials science. mdpi.com The polymerization of 3-(difluoromethyl)thiophene derivatives, accessible from this compound via cross-coupling reactions, could lead to novel conducting polymers with tailored properties. google.com

Organic Photovoltaics (OPVs): The incorporation of the electron-withdrawing difluoromethyl group into the polymer backbone can influence the energy levels (HOMO and LUMO) of the resulting material. nih.gov This tunability is crucial for optimizing the performance of organic solar cells.

Organic Field-Effect Transistors (OFETs): The properties of the semiconductor layer in an OFET are critical for its performance. Polymers derived from 3-(difluoromethyl)thiophene could exhibit favorable charge transport characteristics.

Sensors: The interaction of polymeric films derived from functionalized thiophenes with various analytes can be exploited for the development of chemical sensors. mdpi.com The difluoromethyl group could enhance the selectivity and sensitivity of such sensors.

The table below outlines potential applications of materials derived from this compound.

Application AreaMaterial TypePotential Advantage
Organic Photovoltaics Conjugated PolymersTunable electronic properties for improved efficiency
Organic Field-Effect Transistors Semiconducting PolymersEnhanced charge transport
Chemical Sensors Functional Polymer FilmsIncreased selectivity and sensitivity

Integration of Computational Chemistry in Design and Discovery

Computational chemistry is a powerful tool for predicting the properties of molecules and guiding experimental research. researchgate.net In the context of this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the geometric and electronic properties of this compound, including its molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment. rsc.org This information can help in understanding its reactivity and predicting its behavior in chemical reactions.

Modeling of Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound, such as cross-coupling reactions. This can aid in the optimization of reaction conditions and the design of more efficient catalytic systems.

Design of Novel Materials: Computational screening of virtual libraries of polymers derived from 3-(difluoromethyl)thiophene can help identify candidates with promising electronic and optical properties for applications in organic electronics. rsc.org This can significantly accelerate the discovery of new materials with desired functionalities.

The integration of computational chemistry with experimental work will be instrumental in unlocking the full potential of this compound and its derivatives.

Q & A

(Basic) What are the key synthetic routes for preparing 2-Bromo-3-(difluoromethyl)thiophene?

Synthesis typically involves sequential halogenation and functionalization of the thiophene ring. A common approach is:

  • Step 1 : Bromination of 3-(difluoromethyl)thiophene using N-bromosuccinimide (NBS) in an inert solvent (e.g., CCl₄) under controlled temperatures to achieve regioselectivity at the 2-position .
  • Step 2 : Fluorination via nucleophilic substitution or cross-coupling reactions. For example, the difluoromethyl group may be introduced using fluorinating agents like (diethylamino)sulfur trifluoride (DAST) or via palladium-catalyzed coupling with difluoromethyl precursors .
    Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS or HPLC.

(Basic) What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹⁹F/¹³C NMR to confirm substitution patterns and electronic environments. For example, ¹⁹F NMR can distinguish between CF₂ groups and other fluorine-containing impurities .
  • Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine’s characteristic 1:1 doublet).
  • X-ray Crystallography : For unambiguous structural determination, particularly to resolve steric effects from the bulky difluoromethyl group .

(Advanced) How does the difluoromethyl group modulate the electronic properties of the thiophene ring?

The difluoromethyl (–CF₂H) group exerts both inductive (–I) and steric effects:

  • Electron-Withdrawing Effect : Stabilizes the thiophene ring via –I, lowering the HOMO energy by ~0.3–0.5 eV compared to non-fluorinated analogs, as shown in DFT studies .
  • Conformational Rigidity : The CF₂ group restricts rotation, influencing π-conjugation in polymers or charge-transfer complexes .
    Experimental Validation : Cyclic voltammetry (CV) reveals oxidation potentials shifted by +0.2 V compared to methyl-substituted analogs .

(Advanced) How can researchers resolve contradictions in reaction yields or selectivity during coupling reactions?

Discrepancies often arise from competing pathways (e.g., homocoupling vs. cross-coupling). Strategies include:

  • Catalyst Optimization : Use Pd(PPh₃)₄ with ligands like SPhos to suppress β-hydride elimination in Suzuki-Miyaura couplings .
  • Solvent/Additive Screening : Polar aprotic solvents (DMF, THF) with Cs₂CO₃ improve nucleophilicity of boronic acid partners .
  • In-Situ Monitoring : Real-time FT-IR or Raman spectroscopy to detect intermediates and adjust reaction conditions .

(Advanced) What are the emerging applications of this compound in materials science?

  • Organic Semiconductors : The –CF₂ group enhances air stability in polymers by reducing HOMO levels, as seen in thiophene-based donor-acceptor copolymers (e.g., P3HT analogs) .
  • Fluorescent Probes : Derivatives with extended π-systems exhibit solvatochromism, enabling use in pH or polarity-sensitive sensors .
  • Charge-Transport Layers : Blending with fullerene derivatives improves electron mobility in organic photovoltaics (OPVs) by ~10⁻² cm²/V·s .

(Advanced) How does the compound’s stability under varying conditions impact experimental design?

  • Thermal Stability : Decomposition above 200°C necessitates low-temperature reactions (e.g., cryogenic Grignard additions) .
  • Light Sensitivity : Store in amber vials under inert atmosphere to prevent photolytic debromination .
  • Hydrolytic Stability : Avoid aqueous workup for reactions involving nucleophilic attack at the difluoromethyl group; use anhydrous MgSO₄ for drying .

(Advanced) What computational tools are recommended for predicting reactivity or designing derivatives?

  • DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis sets to model transition states for bromination or coupling reactions .
  • Molecular Dynamics (MD) : Simulate polymer chain packing using GROMACS to optimize charge mobility in thin-film devices .
  • Docking Studies (AutoDock Vina) : Predict binding affinities for biologically active derivatives targeting enzymes like cytochrome P450 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.